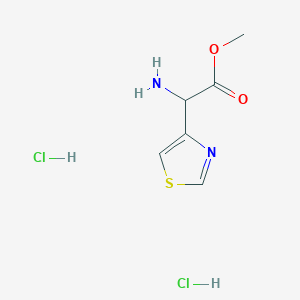

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is a chemical compound with the CAS Number: 2375268-60-1 . It is a powder at room temperature . It has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides as antibacterial agents against S. aureus, E. coli, P. aeruginosa, and K. pneumonia .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which include “this compound”, has been reported in the literature . The compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular weight of “this compound” is 245.13 . More detailed information about its molecular structure might be found in the referenced material safety data sheet .Chemical Reactions Analysis

“this compound” has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . More detailed information about its chemical reactions might be found in the referenced sources .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 245.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 307.3±17.0 °C at 760 mmHg, and a melting point of 112-116ºC (lit.) .Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate derivatives have been synthesized and investigated for their potential pharmacological activities. For instance, derivatives have been explored as antihypertensive α-blocking agents, with some compounds showing promising results in pharmacological screenings due to their good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, compounds synthesized from this chemical have shown antitumor and antifilarial activities, particularly in inhibiting leukemia cell proliferation and demonstrating significant in vivo activity against adult worms of Acanthocheilonema viteae (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Corrosion Inhibition

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride has also been evaluated for its application as a corrosion inhibitor, particularly for mild steel in HCl solution. Electrochemical studies suggest that derivatives of this compound can significantly inhibit corrosion, attributing this effect to the strong adsorption and formation of a protective barrier on the metal surface, thus preventing corrosion (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Enzyme Inhibition for Therapeutic Applications

Further research into the applications of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride includes the study of its derivatives as enzyme inhibitors. For instance, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates derived from this compound were synthesized and showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential therapeutic applications in managing diabetes and other diseases related to enzyme dysfunction (Babar et al., 2017).

Antimicrobial Agents

The derivatives of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride have been explored for their antimicrobial properties as well. Compounds synthesized from this chemical have demonstrated moderate activity against various pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Mechanism of Action

Target of Action

The primary target of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

This compound interacts with its target enzyme, leading to inhibition of the enzyme’s activity . The compound shows a high binding affinity to the enzyme, acting as an antagonist .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the integrity of the bacterial cell wall, leading to potential cell lysis and death .

Result of Action

The compound’s action results in significant antibacterial and antifungal potential . It exhibits inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also shows antifungal potential against Candida glabrata and Candida albicans .

Safety and Hazards

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Thiazoles, the parent class of this compound, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase .

Cellular Effects

Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal potential . They have shown inhibitory effects against various bacterial strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

Molecular Mechanism

Some thiazole derivatives have been found to exhibit their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)5(7)4-2-11-3-8-4;;/h2-3,5H,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSHITDKSZJTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)

![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)

![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)